molecular formula C10H9ClN2O3 B14694354 HYDANTOIN, 1-((p-CHLOROBENZYL)OXY)- CAS No. 31142-90-2

HYDANTOIN, 1-((p-CHLOROBENZYL)OXY)-

Cat. No.: B14694354
CAS No.: 31142-90-2
M. Wt: 240.64 g/mol
InChI Key: DOQIWRIDEMRJOI-UHFFFAOYSA-N
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Description

Hydantoin, 1-((p-chlorobenzyl)oxy)- is a derivative of hydantoin, a heterocyclic organic compound. This compound is known for its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the p-chlorobenzyl group enhances its chemical properties, making it a valuable compound for research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydantoin, 1-((p-chlorobenzyl)oxy)- can be synthesized through several methods. One common approach involves the reaction of hydantoin with p-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Hydantoin, 1-((p-chlorobenzyl)oxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hydantoin, 1-((p-chlorobenzyl)oxy)- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of hydantoin, 1-((p-chlorobenzyl)oxy)- involves its interaction with specific molecular targets. For instance, in its antiviral activity, the compound inhibits viral RNA synthesis and subgenomic replication. At higher concentrations, it predominantly inhibits RNA synthesis, while at lower concentrations, it affects viral morphogenesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This structural modification allows for a broader range of chemical reactions and biological activities compared to other hydantoin derivatives .

Properties

CAS No.

31142-90-2

Molecular Formula

C10H9ClN2O3

Molecular Weight

240.64 g/mol

IUPAC Name

1-[(4-chlorophenyl)methoxy]imidazolidine-2,4-dione

InChI

InChI=1S/C10H9ClN2O3/c11-8-3-1-7(2-4-8)6-16-13-5-9(14)12-10(13)15/h1-4H,5-6H2,(H,12,14,15)

InChI Key

DOQIWRIDEMRJOI-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=O)N1OCC2=CC=C(C=C2)Cl

Origin of Product

United States

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